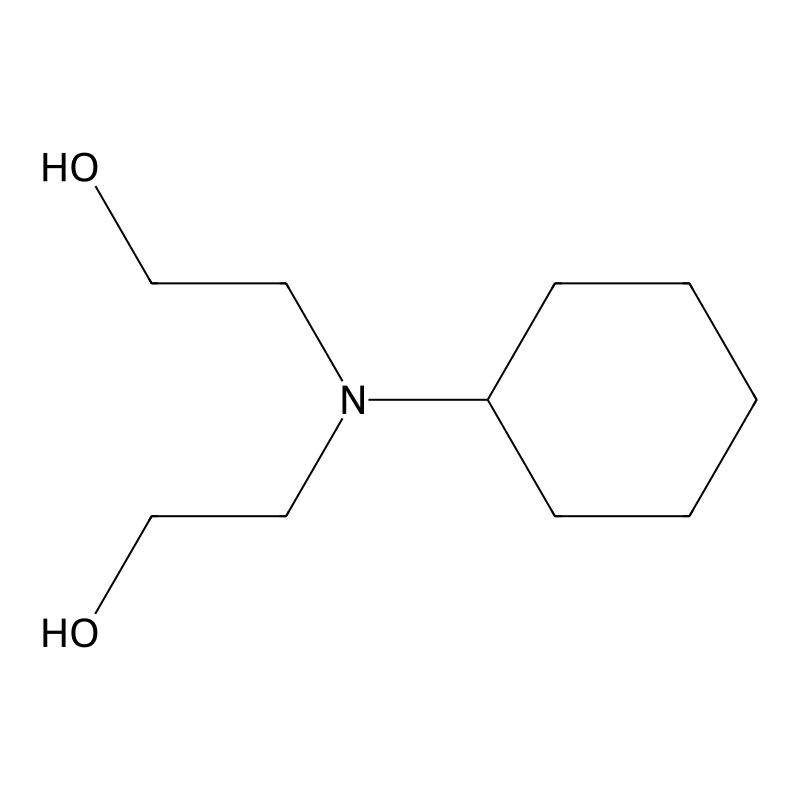

Cyclohexyldiethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclohexyldiethanolamine (CHDEA) is a structurally distinct tertiary alkanolamine characterized by a central nitrogen atom bonded to a bulky hydrophobic cyclohexyl ring and two hydrophilic ethanol groups. This amphiphilic architecture yields a high boiling point of approximately 315 to 322 °C and an exceptionally low vapor pressure of 0.002 Pa at 25 °C, making it highly stable in elevated-temperature environments . In industrial procurement, CHDEA is primarily sourced as a low-volatility corrosion inhibitor, a low-leaching alkaline additive for metalworking fluids, and a sterically hindered chain extender or catalyst in polyurethane synthesis [1]. Its specific structural geometry makes it an effective pH-neutralizing agent in formulations where standard aliphatic amines fail due to evaporative loss or aggressive metal complexation .

Substituting CHDEA with generic alkanolamines like Triethanolamine (TEA), Diethanolamine (DEA), or Monoethanolamine (MEA) frequently results in process failures due to differences in steric hindrance and metal complexation. In metalworking and machining applications, generic amines form highly soluble complexes with heavy metals, leading to unacceptable levels of cobalt, copper, and nickel leaching from alloys [1]. CHDEA’s bulky cyclohexyl group sterically inhibits this aggressive leaching while maintaining strong adsorption onto metal surfaces like brass to prevent staining [2]. Furthermore, in closed-loop systems, simple amines are highly susceptible to anaerobic biological degradation, whereas CHDEA is biologically recalcitrant, preventing premature fluid breakdown [3]. In polyurethane catalysis, the lack of a bulky cycloaliphatic group in generic amines prevents the fine-tuning of pot life and polymer morphology that CHDEA provides through delayed-action kinetics [4].

References

- [1] Bais Chemical Technology. Cyclohexyldiethanolamine Technical Datasheet.

- [2] Lotierzo, A., et al. (2016). Insight into the role of amines in Metal Working Fluids. Corrosion Science.

- [3] Frings, J., & Schink, B. (1994). Mechanism of anaerobic degradation of triethanolamine by a homoacetogenic bacterium. Archives of Microbiology.

- [4] American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

Heavy Metal Leaching Inhibition in Alloy Processing

In metalworking fluid (MWF) formulations, the choice of amine directly dictates the rate of heavy metal leaching from tooling and workpieces. Studies evaluating amine adsorption on brass and other alloys demonstrate that CHDEA acts as a highly effective protective layer, significantly reducing corrosion and staining compared to unhindered amines [1]. While standard alkanolamines like DEA and TEA aggressively complex and leach cobalt and copper into the fluid, CHDEA's sterically hindered structure minimizes this extraction, extending both tool life and fluid viability [2].

| Evidence Dimension | Metal leaching and surface adsorption on brass/alloys |

| Target Compound Data | CHDEA easily adsorbs onto brass, limiting corrosion and preventing heavy metal (Co/Cu) escape |

| Comparator Or Baseline | Generic amines (TEA/DEA) which lead to high Co/Cu leaching and lower emulsion stability |

| Quantified Difference | CHDEA provides stable emulsions without affecting lubricant performance while drastically cutting heavy metal leaching. |

| Conditions | Oil-in-water emulsions (5% O/W) and pure water environments on brass/alloys |

Crucial for procurement in the machining industry to meet environmental compliance regarding heavy metal disposal and to prolong the lifespan of expensive carbide tooling.

Biological Recalcitrance in Anaerobic Systems

For closed-loop industrial systems, fluid longevity is threatened by anaerobic bacterial degradation. Respirometric evaluations of alkanolamines reveal that while primary and secondary amines degrade rapidly, CHDEA is highly resistant to breakdown by homoacetogenic bacteria[1]. Specifically, CHDEA exhibited an oxygen demand of less than 1% of its theoretically calculated value, classifying it as biologically recalcitrant, whereas other substituted amines like ethyl-diethanolamine showed higher degradation rates of 3.6% [1].

| Evidence Dimension | Anaerobic biodegradation (Oxygen demand vs. theoretical) |

| Target Compound Data | < 1% of theoretical oxygen demand |

| Comparator Or Baseline | Ethyl-diethanolamine (3.6%) and primary/secondary alkanolamines (rapid degradation) |

| Quantified Difference | CHDEA shows near-zero biological degradation under anaerobic conditions compared to standard amines. |

| Conditions | Anaerobic degradation assays using homoacetogenic bacteria |

Buyers formulating long-life closed-loop fluids or gas scrubbing solvents must select CHDEA to prevent premature biological souring and maintain active amine concentrations.

Thermal Stability and Volatility Control

High-temperature manufacturing processes require alkaline additives that do not evaporate out of the system. CHDEA possesses an exceptionally low vapor pressure of 0.002 Pa at 25 °C and a boiling point exceeding 315 °C. This is driven by its molecular weight (187.28 g/mol) and extensive intermolecular hydrogen bonding from its dual hydroxyl groups. Compared to lighter amines like MEA, which has a significantly higher vapor pressure, CHDEA remains in the liquid phase, ensuring consistent pH control and reducing hazardous airborne amine emissions[1].

| Evidence Dimension | Vapor pressure and evaporative loss |

| Target Compound Data | 0.002 Pa at 25 °C |

| Comparator Or Baseline | Monoethanolamine (MEA) (~24 Pa at 25 °C) |

| Quantified Difference | CHDEA exhibits a vapor pressure orders of magnitude lower than baseline aliphatic amines. |

| Conditions | Standard temperature and pressure (25 °C) |

Procurement teams must prioritize CHDEA for high-temperature formulations to ensure regulatory compliance regarding volatile organic compounds (VOCs) and worker safety.

Steric Hindrance in Polyurethane Catalysis

In polyurethane synthesis, tertiary amines are deployed at concentrations of 0.1 to 5.0 percent to control the gelling and foaming reactions [1]. The catalytic activity is strictly governed by the amine's structure and basicity. The bulky cycloaliphatic group of CHDEA provides distinct steric hindrance compared to simpler alkylamines, enabling specialized delayed-action catalysis [1]. This structural feature allows formulators to fine-tune the pot life and optimize the mechanical stability of the final polyurethane matrix.

| Evidence Dimension | Catalytic reaction control (pot life and morphology) |

| Target Compound Data | Optimal delayed-action catalysis at 0.1 - 5.0 percent loading |

| Comparator Or Baseline | Unhindered tertiary aliphatic amines (rapid, uncontrolled gelling) |

| Quantified Difference | The bulky cyclohexyl group provides a tunable delay in curing speed not achievable with linear amines. |

| Conditions | Polyurethane resin formulation (isocyanate/polyol systems) |

Essential for manufacturers who need precise control over the curing timeline to ensure proper mold filling and structural integrity in complex polyurethane parts.

Low-Leaching Metalworking Fluids (MWFs)

Directly leveraging its ability to sterically inhibit the complexation of heavy metals, CHDEA is the premier choice for formulating water-based metalworking fluids used on hard metal alloys. It prevents the leaching of cobalt from carbide tooling and copper from brass workpieces, extending tool life and ensuring compliance with heavy metal disposal regulations [1].

Delayed-Action Polyurethane Elastomers

Due to the steric hindrance provided by its cyclohexyl ring, CHDEA is highly effective as a chain extender and delayed-action catalyst in polyurethane manufacturing. It allows formulators to precisely control pot life and curing speed, which is critical for casting large or morphologically complex polyurethane parts that require longer working times before gelling [2].

Long-Life Closed-Loop Neutralization Systems

Because CHDEA demonstrates near-zero anaerobic biological degradation (<1% of theoretical oxygen demand), it is ideal for use as a pH neutralizer and corrosion inhibitor in closed-loop systems where bacterial fouling and amine depletion are major risks. Its biological recalcitrance ensures that the fluid maintains its chemical integrity over extended operational lifecycles [3].

References

- [1] Lotierzo, A., et al. (2016). Insight into the role of amines in Metal Working Fluids. Corrosion Science.

- [2] American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

- [3] Frings, J., & Schink, B. (1994). Mechanism of anaerobic degradation of triethanolamine by a homoacetogenic bacterium. Archives of Microbiology.

Physical Description

XLogP3

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 113 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 110 of 113 companies with hazard statement code(s):;

H302 (54.55%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (75.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (52.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Construction

Fabricated metal product manufacturing

Ethanol, 2,2'-(cyclohexylimino)bis-: ACTIVE

Dates

Explore Compound Types